

N-(2-Methoxyphenyl)-3-oxobutanamide CAS 92-15-9 properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Methoxyphenyl)-3-oxobutanamide

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An In-depth Technical Guide to **N-(2-Methoxyphenyl)-3-oxobutanamide** (CAS 92-15-9)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential biological activities of **N-(2-Methoxyphenyl)-3-oxobutanamide**, a significant chemical intermediate in the production of dyes and pigments and a subject of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

N-(2-Methoxyphenyl)-3-oxobutanamide, also known as Acetoacet-o-anisidide, is a white crystalline solid at room temperature.^{[1][2]} Its core chemical structure consists of a butanamide chain with an oxo group at the third position, substituted with a 2-methoxyphenyl group on the nitrogen atom.

Table 1: Physicochemical Properties of **N-(2-Methoxyphenyl)-3-oxobutanamide**

Property	Value	Source(s)
CAS Number	92-15-9	[1][3]
Molecular Formula	C ₁₁ H ₁₃ NO ₃	[1][3]
Molecular Weight	207.23 g/mol	[1][3]
Melting Point	85-87 °C	[4][5][6][7]
Boiling Point	372.9 ± 22.0 °C at 760 mmHg (estimated)	[4]
Density	1.2 ± 0.1 g/cm ³	[4]
LogP (Octanol/Water Partition Coefficient)	0.75	[4]
Log10WS (Water Solubility)	-2.10 (Crippen Calculated)	[8]
Physical Form	White crystalline solid	[1][2]

Table 2: Chemical Identifiers for **N-(2-Methoxyphenyl)-3-oxobutanamide**

Identifier	Value	Source(s)
IUPAC Name	N-(2-methoxyphenyl)-3-oxobutanamide	[3]
InChI	1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14)	[3][8]
InChIKey	KYYRTDXOHQYZPO-UHFFFAOYSA-N	[3][8]
SMILES	CC(=O)CC(=O)NC1=CC=CC=C1OC	[3]
Synonyms	Acetoacet-o-anisidide, o-Acetoacetanisidide, N-Acetoacetyl-o-anisidine	[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of **N-(2-Methoxyphenyl)-3-oxobutanamide**. While specific experimental spectra are not widely published in open literature, theoretical predictions and data from similar compounds provide a reliable profile.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, the methylene group, and the methyl group. The chemical shifts would be influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A reference to an available ¹³C NMR spectrum can be found in the PubChem database.^[3]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands that confirm its functional groups.^[1] Key expected peaks include:

- N-H Stretching: A moderate to strong band around 3200-3400 cm⁻¹.^[1]
- C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.^[1]
- C=O Stretching (Amide and Ketone): Strong absorption bands for the amide and ketone carbonyl groups are expected in the region of 1650-1720 cm⁻¹. An ATR-IR spectrum is available in the PubChem database.^[3]

Mass Spectrometry

Mass spectrometry data, including GC-MS, is available for **N-(2-Methoxyphenyl)-3-oxobutanamide**, confirming its molecular weight.^{[3][8]}

Synthesis

The most common method for synthesizing **N-(2-Methoxyphenyl)-3-oxobutanamide** is the acid-catalyzed condensation of 2-methoxyaniline with a β -keto-ester, typically ethyl acetoacetate.^[1]

Experimental Protocol: Acid-Catalyzed Condensation

This protocol is a representative procedure based on established methods for the synthesis of acetoacetanilide derivatives.^[1]

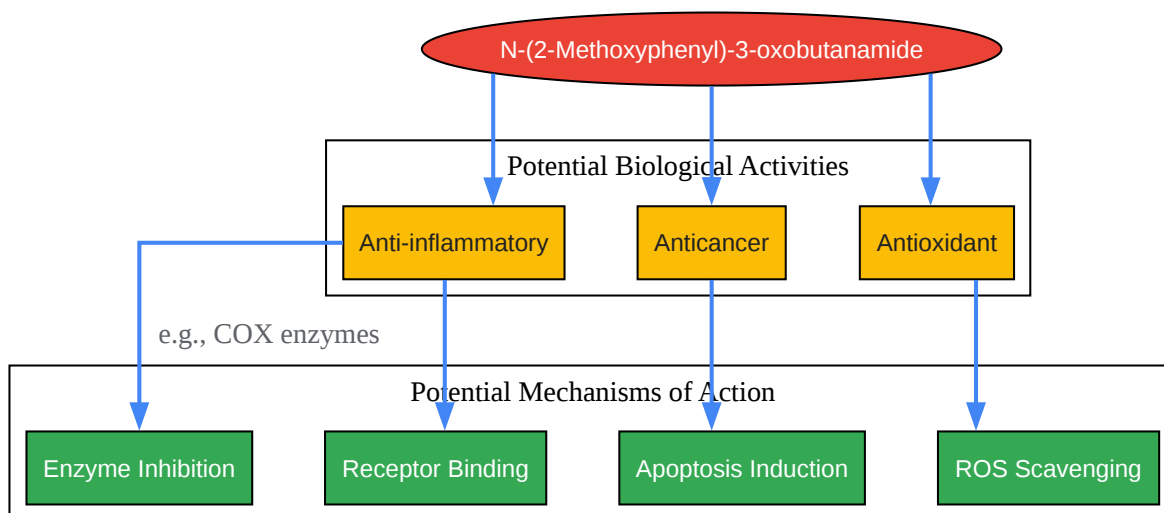
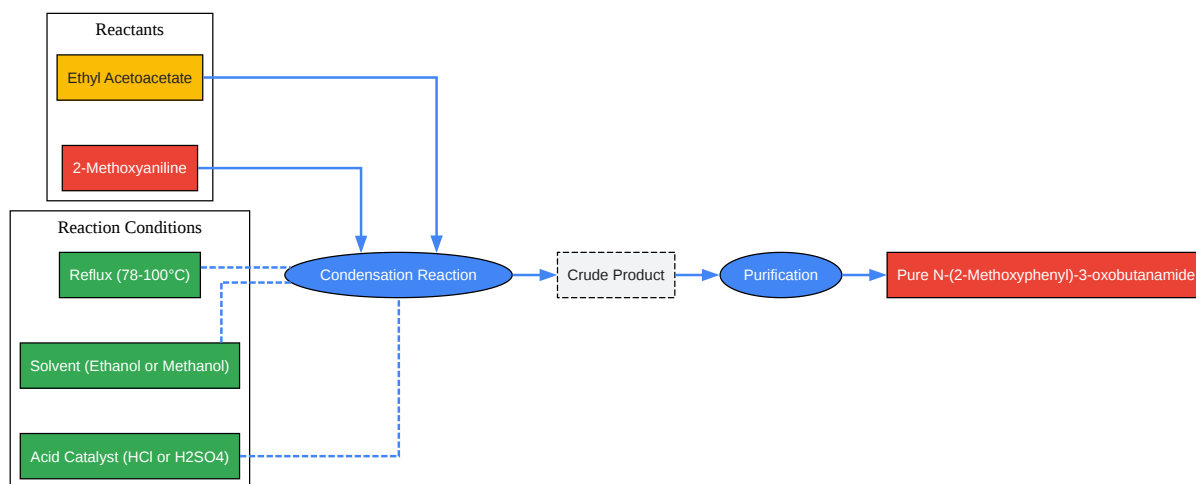
Materials:

- 2-Methoxyaniline
- Ethyl acetoacetate
- Acid catalyst (e.g., Hydrochloric acid or Sulfuric acid)^[1]
- Solvent (e.g., Ethanol or Methanol)^[1]

Procedure:

- Dissolve 2-methoxyaniline in the chosen alcohol solvent in a reaction flask.
- Add an equimolar amount of ethyl acetoacetate to the solution.
- Add a catalytic amount of a strong acid (e.g., 0.5–1.0 M HCl or H₂SO₄).^[1]
- Heat the reaction mixture to reflux (typically 78–100°C) for 4–8 hours.^[1]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).^[1]
- Upon completion, cool the reaction mixture to room temperature.
- The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure **N-(2-Methoxyphenyl)-3-oxobutanamide**.[\[1\]](#)



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- To cite this document: BenchChem. [N-(2-Methoxyphenyl)-3-oxobutanamide CAS 92-15-9 properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b159699#n-2-methoxyphenyl-3-oxobutanamide-cas-92-15-9-properties\]](https://www.benchchem.com/product/b159699#n-2-methoxyphenyl-3-oxobutanamide-cas-92-15-9-properties)

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